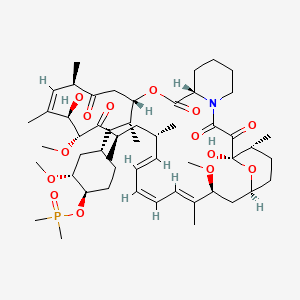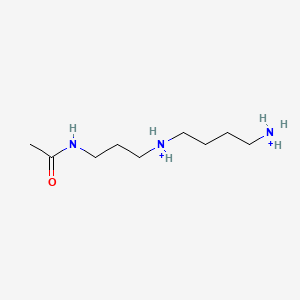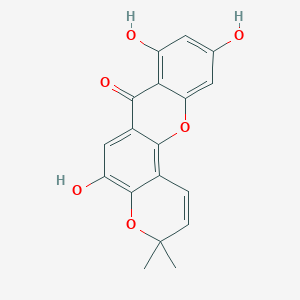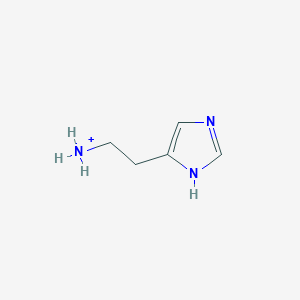
Histaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histaminium is an ammonium ion that is the conjugate acid of histamine protonated on the side-chain nitrogen. It has a role as a human metabolite and a mouse metabolite. It is a conjugate acid of a histamine.
An amine derived by enzymatic decarboxylation of HISTIDINE. It is a powerful stimulant of gastric secretion, a constrictor of bronchial smooth muscle, a vasodilator, and also a centrally acting neurotransmitter.
Aplicaciones Científicas De Investigación
Histamine Pharmacology Evolution
Histamine has been extensively studied for its roles in multiple physiological and pathological processes. Histamine operates through four types of G protein-coupled receptors (H1-H4), influencing a wide range of functions from allergy management to gastrointestinal disorders. Recent advancements include the development of H3 inverse agonists for narcolepsy treatment and H4 antagonists for potential therapeutic use in immune-related diseases. This ongoing research reflects the complexity and the translational potential of histamine pharmacology, encouraging further exploration in the field (Tiligada & Ennis, 2018).
Innovative Photocatalytic Applications
Histaminium tetrachlorozincate nanoparticles have emerged as effective photocatalysts in the synthesis of chromenes, showcasing the potential of histaminium-based compounds in green chemistry. These nanoparticles facilitate the one-pot, multi-component synthesis of chromenes under ambient, solventless conditions, highlighting their efficiency and environmental benefits. This research not only demonstrates the catalytic capabilities of histaminium derivatives but also contributes to the development of more sustainable chemical processes (Jarrahi et al., 2021).
Veterinary Medicine and Histamine's Role
In veterinary medicine, histamine's physiological and pathophysiological roles have been explored, with implications for clinical use in critical care. Understanding histamine's functions and its interactions with receptors has practical applications in treating conditions such as allergies, sepsis, and gastrointestinal disorders in animals. This research underscores the importance of histamine in both human and veterinary medicine, promoting cross-disciplinary insights (Peters & Kovacic, 2009).
Histamine Receptor Drug Targets
The exploration of histamine receptors as drug targets has been a focus of pharmaceutical research, leading to significant advancements in allergy and acid-related disorder treatments. The discovery and characterization of these receptors have paved the way for personalized medication, based on genetic variations and receptor polymorphisms. This area of research holds promise for developing targeted therapies for a variety of diseases, further illustrating the therapeutic potential of histamine receptor modulation (Tiligada & Ennis, 2017).
Propiedades
Nombre del producto |
Histaminium |
|---|---|
Fórmula molecular |
C5H10N3+ |
Peso molecular |
112.15 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-yl)ethylazanium |
InChI |
InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)/p+1 |
Clave InChI |
NTYJJOPFIAHURM-UHFFFAOYSA-O |
SMILES canónico |
C1=C(NC=N1)CC[NH3+] |
Sinónimos |
Ceplene Histamine Histamine Dihydrochloride Histamine Hydrochloride Peremin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



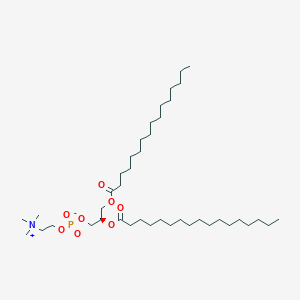
![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)
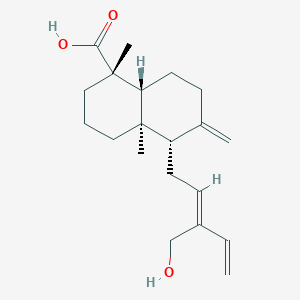
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)
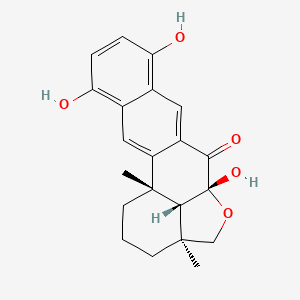
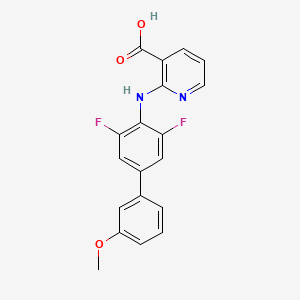
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->6)]hexopyranoside](/img/structure/B1265243.png)
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine](/img/structure/B1265247.png)
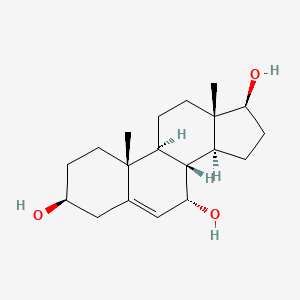
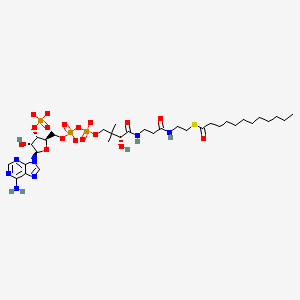
![Cucurbit[7]uril--oxaliplatin complex (1:1)](/img/structure/B1265251.png)
